molecular formula C11H20BrNO2 B069821 Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 193629-39-9

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B069821
CAS No.: 193629-39-9
M. Wt: 278.19 g/mol
InChI Key: MGGZYACWICDRRD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H20BrNO2 It is a piperidine derivative, where the piperidine ring is substituted with a bromomethyl group at the 3-position and a tert-butyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine precursor. One common method involves the reaction of 3-(hydroxymethyl)piperidine with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The resulting 3-(bromomethyl)piperidine is then reacted with tert-butyl chloroformate (Boc-Cl) to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
  • 1-Boc-3-piperidone

Uniqueness

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the bromomethyl and tert-butyl ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZYACWICDRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941050
Record name tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193629-39-9
Record name tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-boc-3-bromomethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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